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molecular formula C9H13NO B169316 3,4-diethyl-1H-pyrrole-2-carbaldehyde CAS No. 1006-26-4

3,4-diethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B169316
M. Wt: 151.21 g/mol
InChI Key: AUYWSUQOZBWQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112671B2

Procedure details

Dimethylformamide (DMF) (11.2 mL, 144.5 mmol) was cooled to 10° C. in an ice bath, and the purified phosphorous oxychloride (18.5 mL, 144.5 mmol) was added over 15 minutes, while maintaining the temperature between 10 and 20° C. The ice bath was removed and the solidified complex was allowed to warm to room temperature. Dichloroethane (10 mL) was added to the solid, which was heated to 30° C. to facilitate dissolution. The mixture was stirred for 10 minutes while additional dichloroethane (23 mL) was added, and the resulting solution was cooled in an ice bath. 3,4-Diethylpyrrole (16.2 g, 131.4 mmol) was dissolved in 33 mL of dichloroethane and added dropwise over the course of 30 minutes to the cooled solution, with vigorous stirring. The ice bath was then removed, and the solution was heated to reflux and stirred at reflux for 10 minutes, after which it was cooled to room temperature. Sodium acetate (64.9 g, 790.9 mmol) dissolved in deionized water (133 mL) was added to the resulting reaction mixture while maintaining the temperature of the reaction below 30° C. The resulting two-part mixture was heated to reflux while maintaining vigorous stirring. The mixture, which had become deep brown upon addition of pyrrole, now turned dark magenta. The mixture was stirred at reflux for 15 minutes. Upon cooling to room temperature, the mixture was separated, and the combined organic layers were washed (3×) with sodium bicarbonate solution (50 mL), dried, and filtered, and the solvent was removed under reduced pressure. The resulting oil was dried overnight under vacuum to give 3,4-diethyl-2-formylpyrrole, the compound of formula (2), in 70.9% yield.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
solvent
Reaction Step Three
Quantity
64.9 g
Type
reactant
Reaction Step Four
Name
Quantity
133 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH2:11]([C:13]1[C:17]([CH2:18][CH3:19])=[CH:16][NH:15][CH:14]=1)[CH3:12].C([O-])(=O)C.[Na+].N1C=CC=C1>ClC(Cl)C.O>[CH2:11]([C:13]1[C:17]([CH2:18][CH3:19])=[CH:16][NH:15][C:14]=1[CH:3]=[O:4])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)C1=CNC=C1CC
Name
Quantity
33 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
64.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
133 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes while additional dichloroethane (23 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 10 and 20° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Dichloroethane (10 mL) was added to the solid, which
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 30° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
added dropwise over the course of 30 minutes to the cooled solution, with vigorous stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added to the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting two-part mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining vigorous stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was separated
WASH
Type
WASH
Details
the combined organic layers were washed (3×) with sodium bicarbonate solution (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C1=C(NC=C1CC)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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